A Comprehensive Technical Guide to 2,4,6-Trifluorobenzylamine
A Comprehensive Technical Guide to 2,4,6-Trifluorobenzylamine
Note to the Reader: This technical guide provides in-depth information on 2,4,6-Trifluorobenzylamine (CAS Number: 214759-21-4). Initial inquiries for "2,3,4-Trifluorobenzylamine" did not yield significant results for a commercially available chemical with that specific substitution pattern. It is presumed that the intended compound of interest is the 2,4,6-isomer, which is a well-documented and utilized chemical intermediate.
This whitepaper serves as a detailed resource for researchers, scientists, and professionals in drug development, offering a comprehensive overview of 2,4,6-Trifluorobenzylamine, its chemical properties, synthesis protocols, and diverse applications.
Chemical Identity and Properties
2,4,6-Trifluorobenzylamine is an organic compound featuring a benzylamine core with three fluorine atoms substituted on the benzene ring at the 2, 4, and 6 positions.[1] This substitution pattern imparts unique chemical properties that make it a valuable building block in various synthetic applications.[1]
Table 1: Physicochemical Properties of 2,4,6-Trifluorobenzylamine
| Property | Value | Reference |
| CAS Number | 214759-21-4 | [1][2] |
| Molecular Formula | C₇H₆F₃N | [1] |
| Molecular Weight | 161.12 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 165 °C | [3] |
| Density | 1.320 g/cm³ | [3] |
| Flash Point | 63 °C | [3] |
| Water Solubility | Slightly soluble (1.2 g/L at 25°C) | [3] |
| pKa | 8.16 ± 0.10 (Predicted) | [3] |
| InChI Key | RCHOKTKXVKKNBC-UHFFFAOYSA-N | [3] |
| SMILES | NCc1c(F)cc(F)cc1F | [4] |
Table 2: Safety and Hazard Information
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | |
| Precautionary Statements | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 | |
| Hazard Class | 8 | [1][3] |
| Packing Group | III | [1][3] |
| RIDADR | UN2735 | [1][3] |
Synthesis and Experimental Protocols
Several methods for the synthesis of 2,4,6-Trifluorobenzylamine have been reported, highlighting its importance as a chemical intermediate. Below are detailed experimental protocols for two distinct synthetic routes.
2.1 Synthesis via Hydrogenation of 2,4,6-Trifluorobenzonitrile
This method involves the reduction of 2,4,6-trifluorobenzonitrile using a catalyst in the presence of hydrogen.
-
Experimental Protocol:
-
Into a 1000 ml autoclave, add 50 grams of 2,4,6-trifluorobenzonitrile, 2.5 grams of Raney-Ni catalyst, 75 grams of 25% ammonia solution, and 500 grams of methanol.[3][5]
-
Seal the autoclave and control the temperature at 90°C with a mixing speed of 350 r/min.[3]
-
Introduce hydrogen gas to a pressure of 1 MPa to initiate the hydrogenation reaction.[3][5]
-
Maintain the reaction for 8 hours.[3]
-
After the reaction is complete, filter the Raney-Ni catalyst.[3]
-
Distill the filtrate to remove methanol.[3]
-
Perform a dichloromethane extraction on the remaining residue.[3]
-
Concentrate the extract under normal pressure and then purify the product by vacuum distillation to obtain 2,4,6-Trifluorobenzylamine.[3]
Expected Yield: Approximately 43.6 grams (85% yield) with a purity of 99%.[3]
-
2.2 Multi-step Synthesis from 1,3,5-Trifluorobenzene
This synthetic route involves several steps starting from 1,3,5-trifluorobenzene.
-
Experimental Protocol:
-
Lithiation and Formylation: In an organic solvent, perform lithiation of 1,3,5-trifluorobenzene at a temperature between -50°C and -110°C. Subsequently, react with DMF and hydrolyze to obtain 2,4,6-trifluorobenzaldehyde.[6]
-
Reduction: Reduce the 2,4,6-trifluorobenzaldehyde with potassium borohydride in an organic solvent to yield 2,4,6-trifluorobenzyl alcohol.[6]
-
Halogenation: React the 2,4,6-trifluorobenzyl alcohol with thionyl chloride in an organic solvent to produce 2,4,6-trifluorobenzyl chloride.
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Amination: The final step involves reacting the 2,4,6-trifluorobenzyl chloride with an aminating agent to yield 2,4,6-trifluorobenzylamine.
-
Applications in Research and Drug Development
The unique properties imparted by the fluorine atoms make 2,4,6-Trifluorobenzylamine a versatile intermediate in various fields.[1][7]
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of pharmaceuticals, including the antiretroviral drug Bictegravir (GS-9883).[8][9] The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug molecules.[7]
-
Agrochemicals: Used as a building block in the synthesis of new agrochemical compounds.[1]
-
Dye Production: It is utilized in the preparation of dyes, where the fluorine atoms can improve color intensity and stability.[1][3]
-
Polymer Industry: Employed as a monomer in the synthesis of polymers with enhanced thermal stability and chemical resistance.[1][3]
-
Material Science: Derivatives have been investigated for their antitumor, antibacterial, and antifungal activities.[10] Additionally, some complexes have shown potential as catalysts in transfer hydrogenation reactions.[10]
Visualized Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for 2,4,6-Trifluorobenzylamine.
Caption: A multi-step synthesis of 2,4,6-Trifluorobenzylamine.
Conclusion
2,4,6-Trifluorobenzylamine is a chemical intermediate of significant interest, particularly in the pharmaceutical industry. Its trifluorinated benzene ring provides unique electronic properties and steric bulk that are advantageous in the design of novel molecules. The synthetic routes to this compound are well-established, allowing for its production for various research and industrial applications. The data and protocols presented in this guide offer a valuable resource for scientists and researchers working with this versatile compound.
References
- 1. Cas 214759-21-4,2,4,6-TRIFLUOROBENZYL AMINE | lookchem [lookchem.com]
- 2. 2,4,6-Trifluorobenzylamine | C7H6F3N | CID 2777046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]
- 4. 2,4,6-Trifluorobenzylamine | LGC Standards [lgcstandards.com]
- 5. CN106349083A - Preparation method of 2,4,6-trifluorobenzylamine - Google Patents [patents.google.com]
- 6. CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 9. 2,4,6-Trifluorobenzylamine | 214759-21-4 | SynZeal [synzeal.com]
- 10. 214759-21-4 | 2,4,6-TRIFLUOROBENZYL AMINE [fluoromart.com]
